molecular formula C17H18O2 B5628282 3,4-dimethylphenyl 3-phenylpropanoate

3,4-dimethylphenyl 3-phenylpropanoate

Cat. No.: B5628282
M. Wt: 254.32 g/mol
InChI Key: NXEBGMVPVMMZCE-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 3-phenylpropanoate is an ester derivative formed from 3,4-dimethylphenol and 3-phenylpropanoic acid. Its structure features a propanoate backbone esterified with a 3,4-dimethylphenyl group and a phenyl substituent at the β-position (Figure 1). The 3,4-dimethylphenyl moiety introduces steric and electronic effects that may influence solubility, volatility, and biological interactions compared to simpler esters like methyl or ethyl 3-phenylpropanoate .

Properties

IUPAC Name

(3,4-dimethylphenyl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-8-10-16(12-14(13)2)19-17(18)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEBGMVPVMMZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylphenyl 3-phenylpropanoate can be achieved through esterification reactions. One common method involves the reaction of 3,4-dimethylphenol with 3-phenylpropanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3,4-Dimethylbenzoic acid and 3-phenylpropanoic acid.

    Reduction: 3,4-Dimethylphenylpropanol and 3-phenylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethylphenyl 3-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl 3-phenylpropanoate involves its interaction with specific molecular targets. In biological systems, esters are often hydrolyzed by esterases to produce the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolic processing and its subsequent biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Esters

Compound Ester Group Phenyl Substituents Notable Properties/Interactions
This compound 3,4-Dimethylphenyl 3-Phenylpropanoate Enhanced steric hindrance; potential for unique microbial binding
Methyl 3-phenylpropanoate Methyl 3-Phenylpropanoate Strong correlation with P. membranifaciens (ρ > 0.7)
Ethyl 3-phenylpropanoate Ethyl 3-Phenylpropanoate Correlated with M. litorale and ethyl octanoate (ρ > 0.7)
Ethyl 2-phenylacetate Ethyl 2-Phenylacetate High correlation with C. boidinii (ρ > 0.7)
Methyl 2-hydroxybenzoate Methyl 2-Hydroxybenzoate Common fragrance component; not listed in microbial correlations

Key Observations :

  • Ester Group Influence: Ethyl esters (e.g., ethyl 3-phenylpropanoate) exhibit stronger microbial correlations than methyl derivatives, possibly due to increased lipophilicity or volatility .
  • Substituent Position: The 3,4-dimethylphenyl group in the target compound may reduce solubility compared to monosubstituted phenyl esters (e.g., p-methoxyphenyl) but enhance stability .

Microbial Interaction Profiles

Evidence from microbial correlation studies highlights distinct biological activities:

  • Methyl 3-phenylpropanoate: Strongly associated with P. membranifaciens, a yeast linked to ester metabolism in fermented foods .
  • Ethyl 3-phenylpropanoate: Correlates with M. litorale, a marine bacterium, indicating possible roles in marine ecosystems or biodegradation pathways .

Electronic and Steric Effects

  • This contrasts with 2-phenylacetate derivatives, where substituents are positioned for better interaction with microbial active sites .
  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher volatility, which may enhance their bioavailability in microbial environments compared to methyl counterparts .

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